molecular formula C19H24ClNO2 B609804 P18IN005 HCl CAS No. 7403-44-3

P18IN005 HCl

Cat. No.: B609804
CAS No.: 7403-44-3
M. Wt: 333.856
InChI Key: ADMJIDODCQLGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

P18IN005 HCl undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

P18IN005 HCl has a wide range of scientific research applications:

Mechanism of Action

P18IN005 HCl exerts its effects by inhibiting the p18 protein, which plays a crucial role in regulating the cell cycle. The compound binds to the p18 protein, preventing it from interacting with other cellular components and thereby disrupting its function. This inhibition can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

P18IN005 HCl can be compared with other inhibitors of the p18 protein, such as p18SMI-21 and p18SMI-41. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties.

Similar compounds include:

This compound stands out due to its novel structure and potential for diverse applications, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

7403-44-3

Molecular Formula

C19H24ClNO2

Molecular Weight

333.856

IUPAC Name

2-(butylamino)-1-(4-methoxyphenyl)-2-phenylethanone;hydrochloride

InChI

InChI=1S/C19H23NO2.ClH/c1-3-4-14-20-18(15-8-6-5-7-9-15)19(21)16-10-12-17(22-2)13-11-16;/h5-13,18,20H,3-4,14H2,1-2H3;1H

InChI Key

ADMJIDODCQLGIZ-UHFFFAOYSA-N

SMILES

CCCCNC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

P18IN005;  P18IN 005;  P18IN-005 HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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